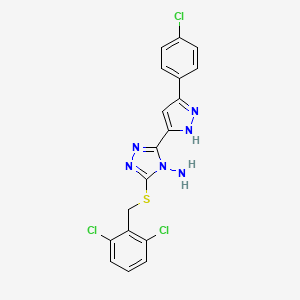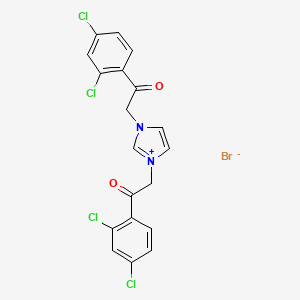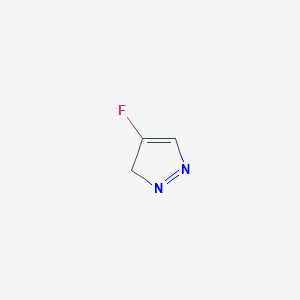
Ethyl 4-oxo-3-(phenylselanyl)-2-propylundec-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-oxo-3-(phenylselanyl)-2-propylundec-2-enoate is an organoselenium compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of the phenylselanyl group in its structure makes it a valuable compound for research in organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-3-(phenylselanyl)-2-propylundec-2-enoate can be achieved through the oxidative selenofunctionalization of allenes. This method involves the use of organoselenium reagents and 1-fluoropyridinium compounds, which offer several advantages over classical oxidants, such as low toxicity and high functional group tolerance . The reaction typically proceeds through the selective electrophilic addition of the selenium reagent to the allene moiety, followed by adventitious water attack and concomitant oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-oxo-3-(phenylselanyl)-2-propylundec-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different selenium-containing products.
Reduction: Reduction reactions can modify the oxidation state of the selenium atom.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organoselenium reagents, 1-fluoropyridinium compounds, and various oxidizing and reducing agents . The reactions are typically carried out under controlled conditions to ensure selectivity and yield of the desired products.
Major Products Formed
The major products formed from the reactions of this compound include α-selenoenals and α-selenoenones, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
Ethyl 4-oxo-3-(phenylselanyl)-2-propylundec-2-enoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities due to the presence of the selenium atom.
Medicine: Investigated for its pharmacological properties, including potential antioxidant and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 4-oxo-3-(phenylselanyl)-2-propylundec-2-enoate involves the selective electrophilic addition of the selenium reagent to the allene moiety, followed by adventitious water attack and concomitant oxidation . This pathway allows for the formation of α-selenoenals and α-selenoenones, which can further undergo various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to Ethyl 4-oxo-3-(phenylselanyl)-2-propylundec-2-enoate include other α-seleno-α,β-unsaturated carbonyls, such as α-selenoenals and α-selenoenones .
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes a phenylselanyl group and an ethyl ester moiety
Propiedades
Número CAS |
921755-07-9 |
|---|---|
Fórmula molecular |
C22H32O3Se |
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
ethyl 4-oxo-3-phenylselanyl-2-propylundec-2-enoate |
InChI |
InChI=1S/C22H32O3Se/c1-4-7-8-9-13-17-20(23)21(26-18-15-11-10-12-16-18)19(14-5-2)22(24)25-6-3/h10-12,15-16H,4-9,13-14,17H2,1-3H3 |
Clave InChI |
FFQCSWGOWOULHB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)C(=C(CCC)C(=O)OCC)[Se]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3'-methoxy[1,1'-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)-](/img/structure/B15173880.png)
![(3aS,4S,8bR)-4-(4-bromophenyl)-2-(4-fluorophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B15173882.png)

![N-[2-(1,3-Benzothiazol-2-yl)ethyl]-3-iodothiophene-2-carboxamide](/img/structure/B15173897.png)
![(11S,12R,16S)-14-(3-fluorophenyl)-11-(4-methoxybenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B15173898.png)

![4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15173916.png)
![2-Amino-5-{[(4-methylpyrimidin-2-yl)amino]methyl}phenol](/img/structure/B15173924.png)
![6-[4-(Propan-2-yl)phenyl]pyrimidine-4-carboxylic acid](/img/structure/B15173925.png)
-](/img/structure/B15173936.png)

![1,3-Benzenediol, 4-[1-ethyl-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B15173948.png)

![Methyl 8-chloro-4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15173964.png)
